N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Description

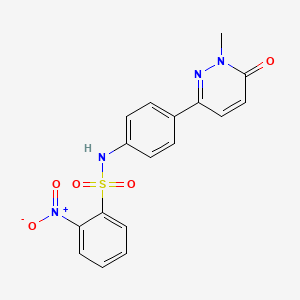

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone-substituted phenyl ring. The pyridazinone moiety (1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) introduces unique electronic and steric properties due to its fused heterocyclic structure, which includes a carbonyl group and nitrogen atoms.

Properties

IUPAC Name |

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S/c1-20-17(22)11-10-14(18-20)12-6-8-13(9-7-12)19-27(25,26)16-5-3-2-4-15(16)21(23)24/h2-11,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGVJKHGZMUMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 345.45 g/mol

- CAS Number : Not specifically listed but related structures exist.

The compound features a nitro group, which is known to participate in redox reactions within biological systems. Nitro groups can influence various cellular processes, including:

- Antimicrobial Activity : The nitro moiety contributes to the compound's ability to induce oxidative stress in microbial cells, leading to cell death. This property has been observed in several studies focusing on nitro compounds as potential antibiotics against pathogens such as H. pylori and P. aeruginosa .

- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms that may involve apoptosis and cell cycle arrest .

Antimicrobial Effects

This compound exhibits significant antimicrobial properties. Research indicates that nitro compounds can effectively target bacterial infections by generating reactive nitrogen species (RNS), which damage bacterial DNA and proteins .

Anticancer Activity

Several studies have highlighted the potential of nitro-containing compounds in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress and mitochondrial dysfunction . For instance, derivatives of this compound may inhibit specific pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Comparison with Similar Compounds

The compound belongs to the N-(4-R-phenyl)-2-nitrobenzenesulfonamide family, where the para-substituent (R) determines physicochemical and functional properties. describes six analogs (5a–f) with R = H (5a), F (5b), Cl (5c), Br (5d), OMe (5e), and COOEt (5f).

Structural and Electronic Effects

- Target Compound: The pyridazinone substituent is bulkier and more electron-deficient than the substituents in 5a–f. The carbonyl group in pyridazinone may enhance hydrogen-bonding capacity, influencing solubility and crystal packing.

- Analogs 5a–f: Substituents range from electron-withdrawing (F, Cl, Br, NO₂) to electron-donating (OMe, COOEt). For example, 5e (R = OMe) shows reduced acidity in the sulfonamide NH due to methoxy’s electron-donating effect, whereas halogens (5b–d) increase electrophilicity .

Physical Properties

Table 1: Comparative Physical and Spectroscopic Data

| Compound | R Group | Yield (%) | Melting Point (°C) | NH IR Stretch (cm⁻¹) | Key NMR Shifts (δ, ppm) |

|---|---|---|---|---|---|

| 5a | H | 88 | 118–119 | 3324 | 7.08–7.92 (aromatic), 9.9 (NH) |

| 5b | F | 79 | 106 | 3293 | 7.13–7.88 (aromatic), 10.7 (NH) |

| 5c | Cl | 66 | 122 | 3309 | 7.13–7.89 (aromatic), 10.9 (NH) |

| 5d | Br | 79 | 118 | 3297 | 7.06–7.91 (aromatic), 10.9 (NH) |

| 5e | OMe | 72 | 90 | 3259 | 3.67 (OMe), 6.83–7.87 (aromatic) |

| 5f | COOEt | 82 | 172 | 3200 | 1.25 (CH₃), 4.22 (CH₂), 7.13–7.98 |

| Target | Pyridazinone | N/A | Hyp. >150 | ~3300–3350 | Distinct pyridazinone shifts |

- Melting Points: Halogenated analogs (5b–d) exhibit higher melting points (106–122°C) due to stronger intermolecular forces. The target compound’s pyridazinone group may further increase melting points (hypothesized >150°C) via hydrogen bonding and π-stacking.

- IR Spectra : NH stretches for 5a–f range from 3200–3324 cm⁻¹. The target compound’s NH stretch is expected to align with this range.

- NMR Shifts: The pyridazinone ring in the target compound would likely deshield adjacent protons, producing distinct downfield shifts (e.g., δ >8 ppm for pyridazinone protons) compared to 5a–f.

Q & A

Q. What are the standard synthetic routes for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a pyridazinone derivative (e.g., 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) with a nitrobenzenesulfonamide group. Key steps include:

- Sulfonylation : Reacting 4-(1-methyl-6-oxopyridazin-3-yl)aniline with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used to enhance reactant solubility .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures product purity .

- Critical Parameters : Stoichiometric ratios (1:1.2 amine:sulfonyl chloride), temperature (0–25°C), and reaction time (4–12 hours) significantly affect yield (reported 60–75%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone ring and sulfonamide linkage (e.g., aromatic protons at δ 7.5–8.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 417.09) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability studies .

Q. What are the common impurities observed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Unreacted sulfonyl chloride or hydrolyzed sulfonic acid derivatives.

- Mitigation Strategies :

- Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride .

- Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.4 in 3:7 ethyl acetate/hexane) to detect intermediates .

- Recrystallization from ethanol/water mixtures removes polar impurities .

Advanced Research Methodologies

Q. How can computational chemistry be integrated into reaction design and optimization for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity during sulfonylation .

- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for nitro-group positioning .

- Machine Learning : Train models on existing sulfonamide reaction datasets to optimize solvent/base combinations and predict yields .

Q. What experimental strategies resolve contradictions in bioactivity data across different assay conditions?

- Methodological Answer :

- Dose-Response Reprodubility : Conduct parallel assays in multiple cell lines (e.g., HEK293 vs. HeLa) with controlled pH (7.4) and temperature (37°C) .

- Metabolic Stability Testing : Use liver microsomes to assess if cytochrome P450-mediated degradation explains variability .

- Structural-Activity Relationship (SAR) : Systematically modify the pyridazinone or nitro group and correlate changes with activity trends .

Q. How can heterogeneous catalysis improve the scalability of key synthetic steps?

- Methodological Answer :

- Catalyst Screening : Test immobilized bases (e.g., polymer-supported triethylamine) to simplify purification .

- Flow Chemistry : Optimize residence time (e.g., 30 minutes) and pressure (1–2 bar) for continuous sulfonylation, reducing batch-to-batch variability .

- In Situ Monitoring : Use inline IR spectroscopy to track sulfonyl chloride consumption in real time .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress .

- LC-MS/MS Analysis : Quantify degradation products (e.g., nitro-group reduction to amine) .

- Temperature-Dependent NMR : Monitor structural changes at 25–50°C to simulate in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.